
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Méthodes De Préparation
The synthesis of Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiazole derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their substituents and biological activities .
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific structure and the potential for diverse modifications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
methyl 4-oxo-1-(1,3-thiazol-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-15-10(14)11(9-6-16-7-12-9)4-2-8(13)3-5-11/h6-7H,2-5H2,1H3 |
Clé InChI |
COQGBJZHTBBDMK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(=O)CC1)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


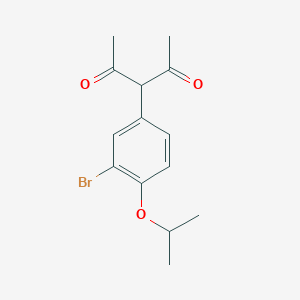
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
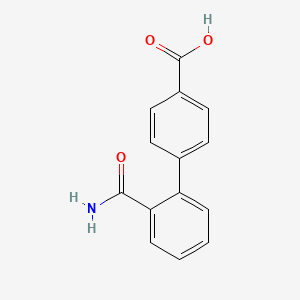

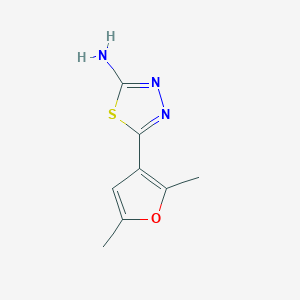
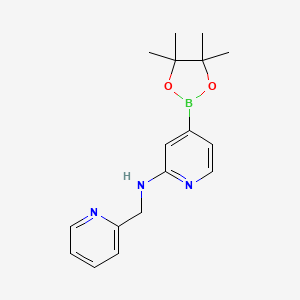

![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
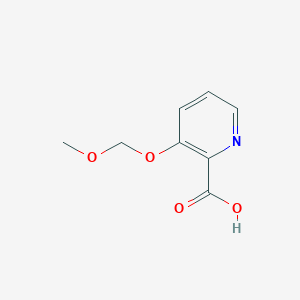
![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



